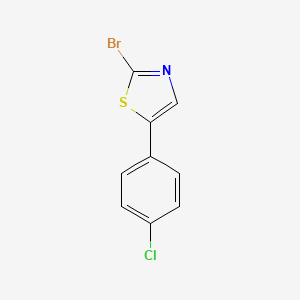

2-bromo-5-(4-chlorophenyl)-1,3-thiazole

Descripción general

Descripción

2-bromo-5-(4-chlorophenyl)-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 2-position and a 4-chlorophenyl group at the 5-position. Thiazoles are known for their aromaticity and diverse biological activities, making them valuable in various fields of research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(4-chlorophenyl)-1,3-thiazole typically involves the reaction of 4-chlorobenzaldehyde with thiourea and bromine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 2-position is a reactive site for nucleophilic substitution due to its electrophilic nature. Reactions include:

-

Suzuki Coupling : Replacement of bromine with aryl groups using aryl boronic acids under palladium catalysis. This is analogous to thiophene derivatives, where K₃PO₄ base and high temperatures (110°C) facilitate C–Br bond cleavage .

-

Nucleophilic Substitution : Reaction with amines (e.g., NH₂R) or thiols (e.g., SHR) in basic conditions (e.g., NaH, K₂CO₃) to form substituted thiazoles .

Oxidation and Reduction Reactions

The thiazole ring undergoes oxidation/reduction to form derivatives with altered sulfur oxidation states:

-

Oxidation : Conversion to thiazole sulfoxides/sulfones using H₂O₂ or m-CPBA. For example, oxidation of 2-bromo-5-(4-chlorophenyl)-1,3-thiazole yields sulfoxide intermediates .

-

Reduction : Reduction to thiazolidines using LiAlH₄ or NaBH₄. This step is critical for synthesizing biologically active derivatives .

| Reaction Type | Reagents | Products | Applications |

|---|---|---|---|

| Oxidation | H₂O₂/m-CPBA | Thiazole sulfoxides/sulfones | Antimicrobial/anticancer research |

| Reduction | LiAlH₄/NaBH₄ | Thiazolidines | Drug discovery (e.g., anticancer agents) |

Cyclization Reactions

The compound participates in cyclization processes to form fused heterocycles:

-

Thiazole-Phenol Coupling : Reaction with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) under reflux conditions yields E-configured hydrazones. These intermediates are precursors to complex phenolic-thiazole hybrids .

| Reaction Type | Reagents | Products | Key Features |

|---|---|---|---|

| Thiazole-Phenol Coupling | Aromatic aldehydes, catalytic piperidine | E-Hydrazones | High stereoselectivity (90% E) |

Other Reactions

-

Acetylation : Reaction with acetic anhydride converts hydrazineyl-thiazoles to acetylated derivatives, enhancing stability .

-

Cross-Coupling : The 4-chlorophenyl group can undergo further aryl-aryl coupling under palladium catalysis .

Data Table: Reaction Conditions and Yields

Research Highlights

-

Biological Activity : Derivatives synthesized via substitution/oxidation show potent anticancer (IC₅₀: 5.73–12.15 µM) and antimicrobial effects .

-

Mechanistic Insights : The bromine substituent enhances lipophilicity, improving target binding in SGTL2 inhibitors .

This compound’s reactivity underscores its utility in drug discovery, particularly in targeting cancer and infectious diseases.

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research indicates that thiazole derivatives, including 2-bromo-5-(4-chlorophenyl)-1,3-thiazole, exhibit potent anti-inflammatory properties. A study highlighted that specific thiazole derivatives effectively inhibited lipoxygenase (LOX) activity in vitro and reduced inflammation in animal models of arthritis. The mechanism behind this activity is believed to involve the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), which are crucial mediators in inflammatory responses .

Anticancer Potential

The anticancer properties of thiazole derivatives have been extensively studied. Notably, this compound has shown promising results against various cancer cell lines. A review indicated that thiazole-based compounds can induce apoptosis and cell cycle arrest in cancer cells . For instance, analogues of 1,3-thiazoles have demonstrated significant cytotoxicity against breast cancer cells and other malignancies by disrupting mitochondrial function and promoting cell death pathways .

Case Study: Breast Cancer Treatment

A study on novel thiazole analogues revealed their ability to induce cell cycle arrest at the G1 phase and cause mitochondrial depolarization in breast cancer cells . This underscores the potential of this compound as a candidate for further development in anticancer therapies.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Thiazoles have been reported to possess activity against various bacterial strains, making them suitable candidates for developing new antibiotics . Research has shown that certain thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This is particularly relevant given the rising concern over antibiotic resistance.

Table: Summary of Biological Activities of this compound

Mecanismo De Acción

The mechanism of action of 2-bromo-5-(4-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-4-(4-chlorophenyl)thiazole: Similar structure but with the bromine atom at the 4-position.

5-(4-Chlorophenyl)-2-thiazolamine: Similar structure but with an amine group at the 2-position.

2-(4-Chlorophenyl)-4,5-dihydrothiazole: Similar structure but with a dihydrothiazole ring.

Uniqueness

2-bromo-5-(4-chlorophenyl)-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and 4-chlorophenyl groups enhances its reactivity and potential for diverse applications in research and industry .

Actividad Biológica

Introduction

2-Bromo-5-(4-chlorophenyl)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their potential as therapeutic agents, and the specific modifications in this compound enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities.

Structure and Synthesis

The compound this compound can be synthesized through various methods, often involving the reaction of appropriate halogenated phenyl derivatives with thiazole precursors. The presence of bromine and chlorine atoms in its structure is crucial for enhancing its biological activity.

Chemical Structure

- Molecular Formula : CHBrClNS

- Molecular Weight : 303.59 g/mol

Anticancer Activity

Recent studies indicate that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines.

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.73 | |

| MDA-MB-231 (Breast Cancer) | 12.15 | |

| B16F10 (Melanoma) | Similar to reference drug |

The compound demonstrates mechanisms of action such as apoptosis induction and cell cycle arrest at the G1 phase, which are critical for its anticancer efficacy .

Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory properties. Specifically, compounds with a similar structure to this compound have been found to inhibit the enzyme 5-lipoxygenase (LOX), which plays a pivotal role in inflammatory responses.

- Inhibition of LOX : The structure-activity relationship studies suggest that modifications in the thiazole ring can enhance the inhibitory effects on LOX, making these compounds potential candidates for treating inflammatory diseases such as asthma and rheumatoid arthritis .

Antimicrobial Activity

The antimicrobial potential of thiazoles has been extensively documented. Compounds related to this compound have shown efficacy against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | |

| Candida albicans | pMIC = 3.92 - 4.01 mM |

These findings indicate that thiazole derivatives can serve as effective antimicrobial agents due to their ability to inhibit bacterial growth and biofilm formation .

Case Study 1: Anticancer Evaluation

A study evaluated various thiazole derivatives against human breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that compound modifications significantly influenced anticancer activity, with some derivatives achieving IC values comparable to established drugs like staurosporine .

Case Study 2: Anti-inflammatory Mechanism

Research demonstrated that specific thiazole derivatives effectively inhibited LOX activity in vitro and reduced inflammation in animal models of arthritis. These results underscore the therapeutic potential of thiazoles in managing inflammatory diseases .

Propiedades

IUPAC Name |

2-bromo-5-(4-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNS/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJHIAUUWANTCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(S2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.